4-Amino-2,6-di-tert-butylphenol Hydrochloride: A Comprehensive Technical Guide on Properties, Mechanistic Applications, and Synthetic Protocols
4-Amino-2,6-di-tert-butylphenol Hydrochloride: A Comprehensive Technical Guide on Properties, Mechanistic Applications, and Synthetic Protocols
Executive Summary
In modern synthetic and materials chemistry, sterically hindered phenols represent a cornerstone class of compounds, primarily known for their exceptional radical-scavenging capabilities. 4-Amino-2,6-di-tert-butylphenol hydrochloride (CAS: 54034-16-1) elevates this utility by combining the robust antioxidant profile of a hindered phenol with the versatile reactivity of a primary amine.
As a hydrochloride salt, this building block offers superior oxidative stability during storage compared to its free-base counterpart [1]. This technical whitepaper dissects the physicochemical properties, mechanistic pathways, and validated experimental protocols for utilizing 4-amino-2,6-di-tert-butylphenol hydrochloride in advanced organic synthesis, including its critical role in palladium-catalyzed dearomative umpolung allylations and the development of bioorganometallic sensors.
Chemical Identity & Structural Properties
The molecular architecture of 4-amino-2,6-di-tert-butylphenol is defined by two bulky tert-butyl groups occupying the ortho positions (C2 and C6) relative to the phenolic hydroxyl group. This steric shielding is the primary driver of its antioxidant efficacy, as it physically blocks the dimerization of the phenoxy radical intermediate. The para-amino group provides a highly nucleophilic handle for downstream derivatization, such as Schiff base condensation [2].
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | 4-Amino-2,6-di-tert-butylphenol hydrochloride |
| CAS Number | 54034-16-1 (Salt) / 950-58-3 (Free Base) |
| Molecular Formula | C₁₄H₂₄ClNO (or C₁₄H₂₃NO · HCl) |
| Molecular Weight | 257.80 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| SMILES | CC(C)(C)C1=CC(N)=CC(=C1O)C(C)(C)C.Cl |
| Primary Utility | Hindered phenolic antioxidant intermediate, synthetic building block |
Mechanistic Action: Hindered Phenolic Antioxidant
The primary mechanism by which 4-amino-2,6-di-tert-butylphenol operates as an antioxidant is via Hydrogen Atom Transfer (HAT) . In environments subjected to thermal oxidative stress (e.g., rubber, plastics, or physiological lipid bilayers), lipid peroxy radicals (ROO•) propagate chain reactions that degrade the material.
The hindered phenol interrupts this propagation by donating its phenolic hydrogen to the peroxy radical. The resulting phenoxy radical is exceptionally stable due to two causal factors:
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Electronic Delocalization: The unpaired electron is delocalized across the aromatic π-system and stabilized by the electron-donating para-amino group.
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Steric Shielding: The bulky ortho-tert-butyl groups create a physical barrier that prevents the phenoxy radical from reacting with other molecules or dimerizing, effectively terminating the radical chain reaction.
Fig 1. Radical scavenging mechanism of hindered phenols via hydrogen atom transfer (HAT).
Advanced Synthetic Applications
Beyond passive stabilization, 4-amino-2,6-di-tert-butylphenol hydrochloride is a highly sought-after precursor in advanced synthetic methodologies:
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Palladium-Catalyzed Umpolung Allylation: It is utilized to synthesize preformed N-(aryloxy)imines. These surprisingly stable intermediates undergo dearomative, palladium-catalyzed umpolung allylation, a critical pathway for forming complex carbon-carbon bonds directly from C-H bonds [3].
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Bioorganometallic Sensors: Condensation of the free amine with ferrocenecarboxaldehyde yields ferrocenyl Schiff bases. These derivatives are integrated into calix[4]arene skeletons to create highly sensitive electrochemical sensors, specifically for the detection of fluoride (F⁻) ions [4].
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Fluorescent Brighteners: The amine is substituted onto triazine-stilbene frameworks to impart intrinsic antioxidant properties to fluorescent whitening agents, preventing photo-oxidative yellowing in textiles [5].
Experimental Methodology: Synthesis of N-(Aryloxy)imines
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of N-(aryloxy)imines via a Dean-Stark condensation [3].
Causality & Experimental Design: The reaction utilizes the hydrochloride salt to ensure the starting material is protected from premature auto-oxidation. Anhydrous potassium carbonate (K₂CO₃) is strategically employed as an acid scavenger; it neutralizes the HCl to liberate the nucleophilic free amine in situ without inducing unwanted side reactions. Benzene is selected as the solvent because it forms a minimum-boiling azeotrope with water. By utilizing a Dean-Stark trap, water is continuously removed from the system. According to Le Chatelier's principle, this physical removal drives the reversible Schiff base condensation to absolute completion, creating a self-validating system where the volume of water collected directly correlates with reaction progress.
Step-by-Step Protocol
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Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,6-di-tert-butylphenol hydrochloride (5.0 mmol, 1.0 equiv).
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Solvent Addition: Suspend the salt in 25 mL of anhydrous benzene. Flush the system continuously with Argon to displace oxygen, preventing the oxidative degradation of the newly liberated, electron-rich phenol.
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Reagent Addition: Quickly add the corresponding benzaldehyde derivative (5.0 mmol, 1.0 equiv) followed by anhydrous K₂CO₃ (15.0 mmol, 3.0 equiv).
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Apparatus Assembly: Attach a Dean-Stark trap fitted with a reflux condenser to the flask. Ensure the system remains under a positive pressure of Argon.
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Reflux & Azeotropic Distillation: Heat the reaction mixture to reflux (approx. 80–85 °C oil bath). Monitor the azeotropic removal of water in the Dean-Stark trap.
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Monitoring: Follow the reaction progress via ¹H NMR (monitoring the disappearance of the aldehyde proton signal) until the starting material is completely consumed (typically 12–16 hours).
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Workup & Isolation: Cool the mixture to room temperature, filter out the inorganic salts (KCl, unreacted K₂CO₃), and concentrate the filtrate under reduced pressure. Purify the crude N-(aryloxy)imine via recrystallization from hexanes.
Fig 2. Experimental workflow for the synthesis of N-(aryloxy)imines using a Dean-Stark apparatus.
Safety, Handling, and Storage Data
While the hydrochloride salt is more stable than the free base, it remains a biologically active amine and must be handled with appropriate engineering controls (fume hood) and Personal Protective Equipment (PPE) [6].
Table 2: GHS Classification and Handling Protocols
| Hazard Class | GHS Classification | Precautionary Measures & Causality |
| Acute Toxicity (Oral) | Category 4 (H302) | P264 / P301+P312: Wash skin thoroughly after handling. Harmful if swallowed; ingestion requires immediate contact with a POISON CENTER. |
| Skin Corrosion/Irritation | Category 2 (H315) | P280: Wear protective nitrile gloves and lab coat to prevent dermal absorption and localized irritation. |
| Serious Eye Damage | Category 2A (H319) | P305+P351+P338: Wear chemical safety goggles. If exposed, rinse cautiously with water to prevent severe ocular irritation. |
| Specific Target Organ Toxicity | Category 3 (H335) | P261: Avoid breathing dust. Handle strictly in a well-ventilated area or fume hood to prevent respiratory tract irritation. |
Storage Conditions: Store at 2–8 °C in a tightly sealed container, protected from light and moisture. If converting to the free base for extended use, store under an inert atmosphere (Argon/Nitrogen) to prevent slow air oxidation into quinone derivatives.
References
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The Journal of Organic Chemistry - ACS Publications. Formal α-Allylation of Primary Amines by a Dearomative, Palladium-Catalyzed Umpolung Allylation of N-(Aryloxy)imines. [Link]
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ResearchGate. Synthesis and electrochemical properties of calix[4]arene derivatives containing ferrocene units in the cone and 1,3-alternate conformation. [Link]
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ResearchGate. The synthesis and properties of triazine-stilbene fluorescent brighteners containing the phenolic antioxidant. [Link]
